Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
Description
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a cyanoacetate moiety at the 2-position. This structure combines the electron-withdrawing cyano group and the ester functionality, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the pyridine ring’s aromaticity and the electrophilic nature of the cyano and ester groups, enabling applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9(7-12)10-6-4-5-8(2)13-10/h4-6,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXNBNJYUPMWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745215 | |
| Record name | Ethyl cyano(6-methylpyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91350-99-1 | |
| Record name | Ethyl cyano(6-methylpyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Ethyl Cyanoacetate with 6-Methylpyridin-2-yl Halides
One common approach involves the alkylation of ethyl cyanoacetate with a halogenated 6-methylpyridin-2-yl derivative under basic conditions.
- Reagents: Ethyl cyanoacetate, 6-methylpyridin-2-yl chloride or bromide, base (e.g., sodium hydride, potassium carbonate).
- Solvent: Polar aprotic solvents such as dimethylformamide or alcohols like isopropanol.
- Conditions: Reaction temperatures range from ambient to reflux (~60–90°C).
- Procedure: The base deprotonates the methylene group of ethyl cyanoacetate, generating a nucleophile that attacks the electrophilic halide on the pyridine ring, forming the desired ester.
- Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.
This method is favored for its straightforwardness and moderate to high yields.
Condensation Using Triethyl Orthoformate and Morpholine (Improved Industrial Process)
A more industrially robust method involves a two-step process:
Formation of an Intermediate (Ethoxy-methylene-cyanoacetic Acid Ethyl Ester):
Ethyl cyanoacetate reacts with triethyl orthoformate and morpholine in the presence of a diluent such as isopropyl alcohol. The reaction is maintained at reflux temperatures (85–90°C) for 3–5 hours. This step yields a solid intermediate without requiring high vacuum distillation, improving operational ease.Cyclization with Hydrazine Hydrate:
The intermediate is then reacted with hydrazine hydrate in water at controlled temperatures (15–45°C) to afford the pyrazole derivative, which is closely related to the target compound or can be further transformed into this compound.
- Advantages:
- Avoids high vacuum distillation.
- Uses environmentally friendly solvents (water, isopropanol).
- Operates at lower temperatures, reducing energy consumption.
- Produces high purity intermediates and final products.
This method is documented in patent literature for related compounds and can be adapted for this compound synthesis by substituting the pyridine derivative accordingly.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation with Pyridinyl Halide | Ethyl cyanoacetate, pyridinyl halide, base | 60–90°C, polar aprotic solvent | Simple, moderate to high yield | May require careful control of base and temperature |
| Triethyl Orthoformate + Morpholine Intermediate | Ethyl cyanoacetate, triethyl orthoformate, morpholine, hydrazine hydrate | Reflux 85–90°C (step 1), 15–45°C (step 2), aqueous/isopropanol solvents | Industrially robust, environmentally friendly, high purity | Multi-step, requires intermediate isolation |
Research Findings and Notes
The direct alkylation method is widely used in laboratory synthesis due to its simplicity but may pose challenges in scale-up due to the need for strict control over reaction conditions to prevent side reactions.
The improved process involving triethyl orthoformate and morpholine provides a solid intermediate that simplifies purification, making it suitable for industrial production. This method also reduces the use of hazardous solvents and energy-intensive steps.
Analytical characterization (NMR, IR, HRMS) confirms the structure and purity of the product, with typical chemical shifts and absorption bands consistent with the ester and cyano functionalities.
Reaction monitoring by TLC or HPLC is recommended to ensure completion and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2-Cyano-2-(6-methylpyridin-2-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-2-yl)ethylamine.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions that can lead to the formation of complex molecules.
Common Reactions:
- Nucleophilic Substitution : The cyano group can undergo nucleophilic attack, making it useful in synthesizing other derivatives.
- Condensation Reactions : It can participate in condensation reactions to form more complex structures.
Pharmaceutical Applications
The structural characteristics of this compound suggest potential applications in drug design:
Case Study: Drug Development
A study exploring pyridine derivatives highlighted the potential of compounds like this compound in creating novel therapeutic agents. The findings suggested that modifications to the cyano and ester groups could enhance biological activity and selectivity towards specific targets.
Agrochemical Applications
This compound also shows promise in agrochemical formulations:
- Pesticide Development : Its ability to interact with biological systems positions it as a candidate for developing new pesticides or herbicides that are more effective and environmentally friendly.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate with structurally related compounds, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Pyridine vs. Indoline/Thiazolidinone Backbones: The target compound’s pyridine ring provides aromatic stability and moderate basicity, whereas indoline-ylidene (e.g., ) or thiazolidinone (e.g., ) derivatives introduce non-aromatic or fused heterocyclic systems, altering electronic properties and reactivity.
Substituent Effects :
- The 6-methyl group on the pyridine ring enhances lipophilicity compared to unsubstituted analogs . Chloro or ethoxy substituents (e.g., ) increase electrophilicity, favoring nucleophilic aromatic substitution.
- Thioether linkages (e.g., ) improve metabolic stability in drug candidates but may reduce solubility.
Functional Group Diversity: The cyano group in the target compound and analogs (e.g., ) enables nucleophilic additions or cyclizations, absent in non-cyano derivatives like Ethyl 2-(6-methylpyridin-2-yl)acetate .
Biological Activity
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 6-methylpyridin-2-ylacetic acid with ethyl cyanoacetate. This process typically involves dehydrating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), commonly conducted in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature.
The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes, which may disrupt their integrity and lead to cell death. The compound's mechanism may involve targeting specific enzymes or receptors critical for microbial survival.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial and antifungal properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Candida albicans | 16.69 |
| Pseudomonas aeruginosa | 13.40 |
These findings indicate that this compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Case Studies
One notable study investigated the compound's efficacy against resistant strains of bacteria. The results demonstrated that this compound retained its antimicrobial potency even against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
Another case study focused on its antifungal activity, revealing that the compound effectively inhibited the growth of Candida albicans at relatively low concentrations, further supporting its application in antifungal therapies .
Comparative Analysis
Comparative studies with similar compounds have been conducted to assess the relative efficacy of this compound. For instance, when compared to Ethyl cyanoacetate and other pyridine derivatives, this compound exhibited superior antimicrobial properties due to its unique structural characteristics, which enhance its interaction with microbial targets .
Q & A
Q. What interdisciplinary approaches integrate this compound into drug discovery pipelines?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
